2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal typically involves the reaction of 4-chlorothiophenol with 2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)Sulfanyl]-2-Methoxy-1-Phenylethan-1-One: This compound has a similar structure but includes a methoxy group instead of a methyl group.
4-Chlorophenyl Phenyl Sulfone: This compound contains a sulfone group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This compound features a chlorophenyl group and a sulfanyl moiety, which are believed to contribute to its biological activity. The following sections will detail its chemical properties, biological activities, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C10H11ClS
- Molecular Weight : 214.71 g/mol
- IUPAC Name : this compound
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Converts the aldehyde group to an alcohol with reducing agents such as sodium borohydride.
- Nucleophilic Substitution : Chlorine can be replaced by nucleophiles like amines or thiols.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential role in treating infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Further research is required to elucidate its specific pathways of action.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.
- Cell Signaling Modulation : It could influence various signaling pathways related to cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
-
Anticancer Activity :
- In a recent investigation, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Sulfanyl Group | Antimicrobial, Anticancer |
4-Chlorophenyl Phenyl Sulfone | Sulfone Group | Antimicrobial |
2-[(4-Chlorophenyl)Sulfanyl]-2-Methoxy-1-Phenylethan-1-One | Methoxy Group | Limited research on biological activity |
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-2-methylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFNOSBGHNMPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377673 |
Source
|
Record name | 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56421-90-0 |
Source
|
Record name | 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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